REACTION_SMILES
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[CH2:1]1[CH2:2][O:3]1.[CH2:4]([c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1)[NH:11][c:12]1[c:13]([C:14](=[O:15])[NH2:16])[cH:17][cH:18][cH:19][cH:20]1.[CH3:21][C:22](=[O:23])[OH:24]>>[CH2:1]([CH2:2][N:11]([CH2:4][c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1)[c:12]1[c:13]([C:14](=[O:15])[NH2:16])[cH:17][cH:18][cH:19][cH:20]1)[OH:3]
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Name
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Type
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product
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Smiles
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NC(=O)c1ccccc1N(CCO)Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |